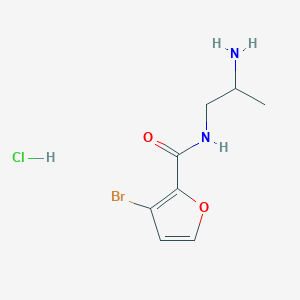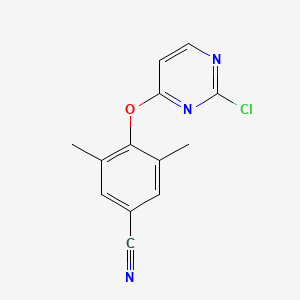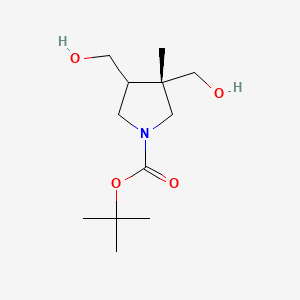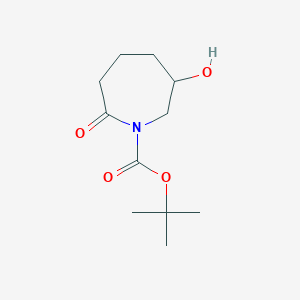
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a furan ring, along with an aminopropyl group and a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the bromination of furan to introduce the bromine atom at the 3-position. This is followed by the introduction of the carboxamide group through an amidation reaction. The aminopropyl group is then attached via reductive amination, using appropriate reducing agents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-aminopropyl)benzofuran (5-APB)
- 6-(2-aminopropyl)benzofuran (6-APB)
- 3,4-methylenedioxyamphetamine (MDA)
- 3,4-methylenedioxymethamphetamine (MDMA)
Uniqueness
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is unique due to the presence of the bromine atom on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H12BrClN2O2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
N-(2-aminopropyl)-3-bromofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2.ClH/c1-5(10)4-11-8(12)7-6(9)2-3-13-7;/h2-3,5H,4,10H2,1H3,(H,11,12);1H |
Clave InChI |
RCFGLMMFLCZHIU-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C1=C(C=CO1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)







![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)
